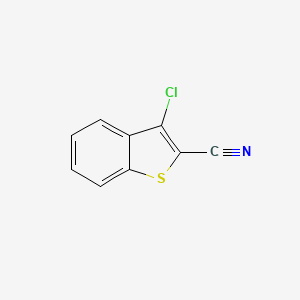
N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and temperature.
Wirkmechanismus
CFM-2 inhibits N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to various stimuli, including heat, capsaicin, and acid. By inhibiting N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels, CFM-2 can reduce pain and inflammation in various animal models.
Biochemical and Physiological Effects:
CFM-2 has been shown to reduce pain and inflammation in various animal models. It has also been investigated for its potential anti-cancer effects, as N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels have been implicated in cancer cell proliferation and survival. CFM-2 has been shown to inhibit the growth of several cancer cell lines in vitro, and it has been investigated in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 is a potent and selective inhibitor of N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels, which makes it a valuable tool for studying the role of these channels in various physiological and pathological conditions. However, CFM-2 has some limitations for lab experiments. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. It also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
CFM-2 has several potential future directions for research. One area of interest is the development of more potent and selective N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide inhibitors, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the potential anti-cancer effects of CFM-2, and the development of N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide inhibitors as anti-cancer agents. CFM-2 could also be investigated in other animal models of pain and inflammation, to further understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of CFM-2 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 1-(hydroxymethyl)cyclopropane carboxylic acid to form an intermediate. The intermediate is then reacted with oxalyl chloride to form the final product, CFM-2. The synthesis of CFM-2 has been optimized to improve yield and purity, and several modifications have been made to the original procedure.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been extensively studied for its potential therapeutic applications. N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels are involved in the perception of pain and temperature, and their activation has been implicated in several pathological conditions, including chronic pain, inflammation, and cancer. CFM-2 has been shown to be a potent and selective inhibitor of N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide channels, and it has been investigated as a potential treatment for several conditions.
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O3/c14-9-5-8(1-2-10(9)15)17-12(20)11(19)16-6-13(7-18)3-4-13/h1-2,5,18H,3-4,6-7H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNKZQHJKDCHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



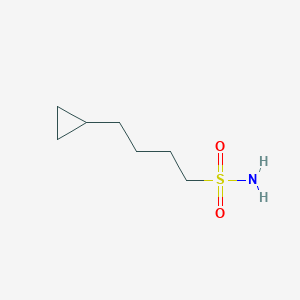
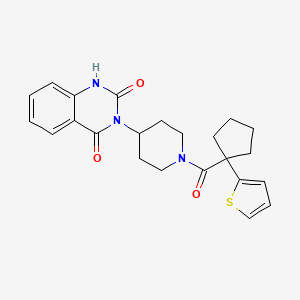





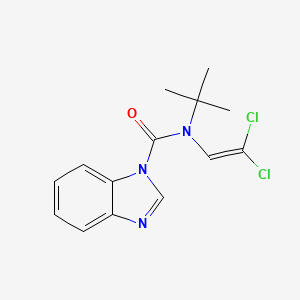
![ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate](/img/structure/B2782872.png)
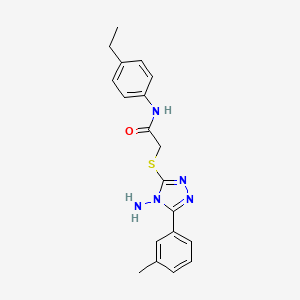
![{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2782876.png)
